

# 4-Iodophenylboronic acid pinacol ester physical properties

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## Compound of Interest

Compound Name:	2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Cat. No.:	B1312956

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An In-depth Technical Guide on the Physical Properties of 4-Iodophenylboronic acid pinacol ester

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 4-Iodophenylboronic acid pinacol ester, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The document details its physicochemical characteristics and provides standard experimental protocols for their determination.

## Chemical Identity and Structure

4-Iodophenylboronic acid pinacol ester, also known as **2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**, is an organoboron compound. The pinacol ester group provides stability and improves solubility in organic solvents compared to the corresponding boronic acid, facilitating its use in various synthetic applications.

4-Iodophenylboronic acid pinacol ester		
CAS Number: 73852-88-7	Molecular Formula: C <sub>12</sub> H <sub>16</sub> BIO <sub>2</sub>	Molecular Weight: 329.97 g/mol
[Redacted]		

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Caption: Chemical identifiers for 4-Iodophenylboronic acid pinacol ester.

## Physical and Chemical Properties

The key physical properties of 4-Iodophenylboronic acid pinacol ester are summarized in the table below. This data is crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

Property	Value	Source(s)
CAS Number	73852-88-7	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> BIO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	329.97 g/mol	<a href="#">[1]</a>
Appearance	White to off-white powder/solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	101-105 °C	<a href="#">[1]</a>
Boiling Point	Data not available; may decompose at high temperatures.	
Solubility	Generally soluble in organic solvents like chloroform, acetone, and ethers. Low solubility in hydrocarbons. <a href="#">[3]</a> Boronic acid pinacol esters are typically more soluble in organic solvents than the corresponding boronic acids. <a href="#">[3]</a>	
Storage Temperature	2-8°C	<a href="#">[4]</a>

## Spectroscopic Data

Spectroscopic analysis is essential for structure elucidation and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodophenyl group and a strong singlet for the twelve equivalent protons of the two methyl groups on the pinacol ester.
  - <sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the carbons of the pinacol group. Due to the quadrupole moment of the boron nucleus, the

signal for the carbon atom directly attached to boron (C-B) may be broadened or not detected at all.[2][5]

- Infrared (IR) Spectroscopy:

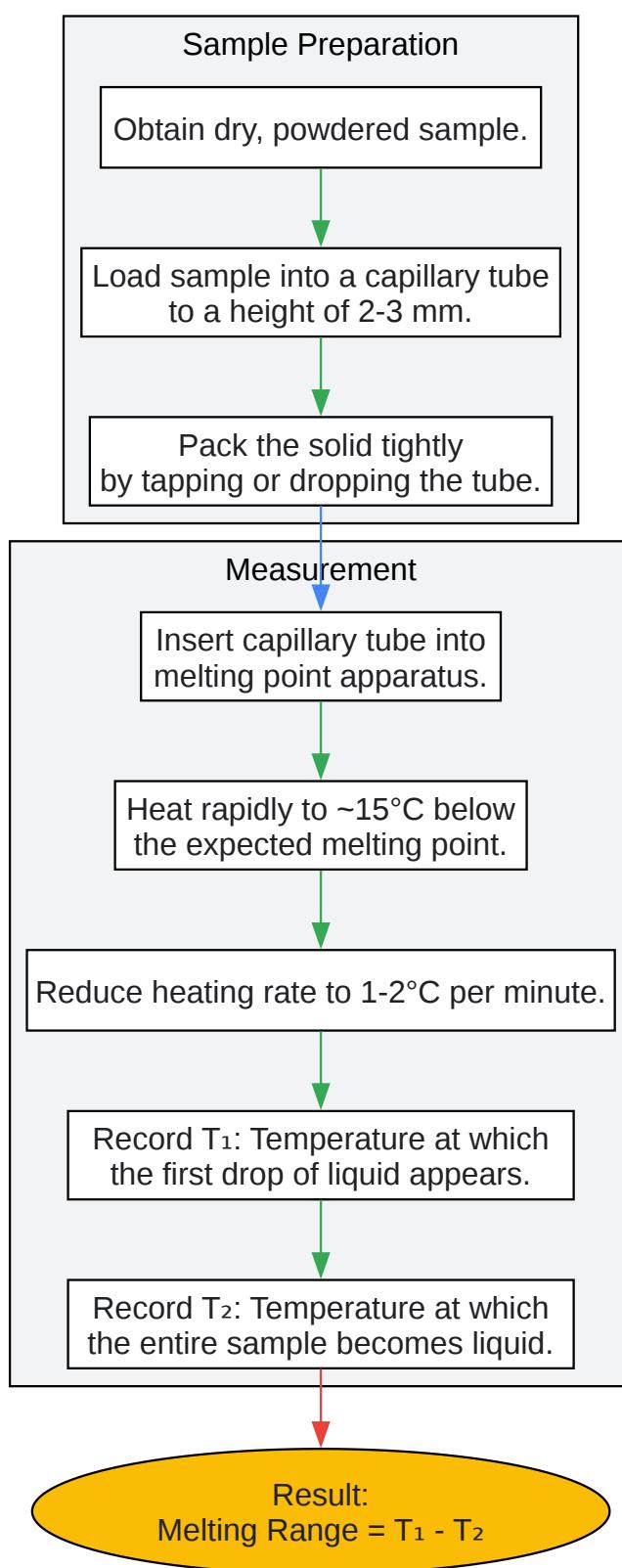
- The IR spectrum for boronate esters typically exhibits characteristic bands for B-O stretching and C-O stretching. A study on similar compounds assigned bands at 1000-1090  $\text{cm}^{-1}$  to B-C stretching and bands at 1220-1250  $\text{cm}^{-1}$  to C-O stretching.[6]

## Experimental Protocols

Detailed methodologies for determining key physical properties are provided below.

### Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting range of a solid compound using a standard melting point apparatus.[7][8] Pure substances typically exhibit a sharp melting range of 1-2°C.[8]

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Caption: Workflow for Melting Point Determination.

**Procedure:**

- **Sample Preparation:** Ensure the 4-Iodophenylboronic acid pinacol ester sample is completely dry and finely powdered.[9] Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[7]
- **Loading:** Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[7]
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]
- **Rapid Heating (Optional):** If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a rough range.[8]
- **Accurate Measurement:** For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point. Then, adjust the heating rate to a slow 1-2°C per minute.[7]
- **Observation:** Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

## Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility of the compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[10][11][12]

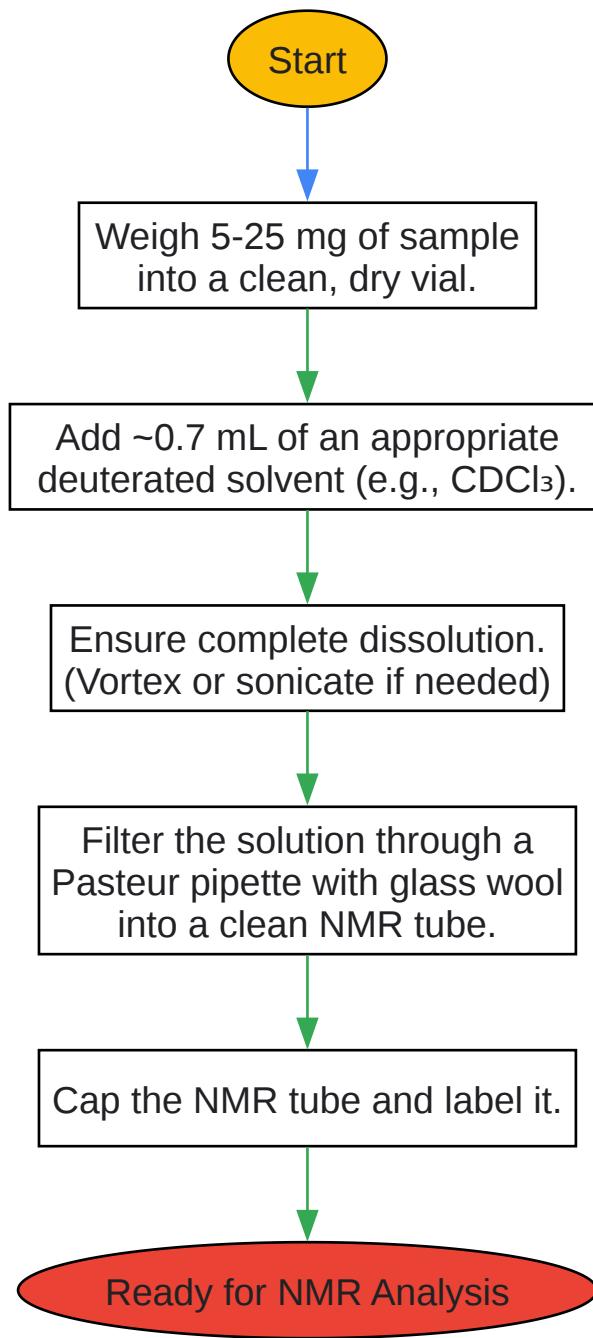
**Procedure:**

- **Setup:** Place approximately 25 mg of the compound into a small test tube.
- **Solvent Addition:** Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, 5% HCl, 5% NaOH, acetone) in small portions.[11]
- **Mixing:** After each addition, shake the test tube vigorously for 10-20 seconds.[11][13]

- Observation: Observe if the solid dissolves completely. If the compound dissolves, it is considered "soluble" in that solvent. If it remains as a solid, it is "insoluble."
- Systematic Testing:
  - Start with water to assess polarity.
  - If insoluble in water, test in 5% NaOH and 5% HCl to check for acidic or basic properties. [\[10\]](#)
  - Test solubility in a range of organic solvents from polar (e.g., ethanol) to non-polar (e.g., hexane) to establish a solubility profile.

## NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. This protocol outlines the standard procedure for preparing a sample for  $^1\text{H}$  NMR analysis.[\[14\]](#)[\[15\]](#)



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Caption: Workflow for NMR Sample Preparation.

Procedure:

- Sample Quantity: Weigh 5-25 mg of 4-Iodophenylboronic acid pinacol ester into a clean, dry vial.[\[15\]](#)

- Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d<sub>6</sub>). The deuterated solvent prevents large solvent signals from obscuring the analyte signals in the <sup>1</sup>H NMR spectrum.[14]
- Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial. Ensure the sample dissolves completely. Gentle vortexing or sonication can be used to aid dissolution. [16]
- Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and transfer it into a clean, dry NMR tube.[16] Do not use cotton wool, as it can leach impurities.
- Final Check: The sample in the NMR tube should be clear and free of any solids or suspended particles. Cap the tube, label it clearly, and it is ready for analysis.

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